methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2171984-08-8
VCID: VC12012297
InChI: InChI=1S/C17H24N2O4/c1-16(2,3)23-15(21)19-11-17(8-5-9-17)13-7-6-12(10-18-13)14(20)22-4/h6-7,10H,5,8-9,11H2,1-4H3,(H,19,21)
SMILES: CC(C)(C)OC(=O)NCC1(CCC1)C2=NC=C(C=C2)C(=O)OC
Molecular Formula: C17H24N2O4
Molecular Weight: 320.4 g/mol

methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate

CAS No.: 2171984-08-8

Cat. No.: VC12012297

Molecular Formula: C17H24N2O4

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate - 2171984-08-8

Specification

CAS No. 2171984-08-8
Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
IUPAC Name methyl 6-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]pyridine-3-carboxylate
Standard InChI InChI=1S/C17H24N2O4/c1-16(2,3)23-15(21)19-11-17(8-5-9-17)13-7-6-12(10-18-13)14(20)22-4/h6-7,10H,5,8-9,11H2,1-4H3,(H,19,21)
Standard InChI Key CHPQQEJWMVXCSO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1(CCC1)C2=NC=C(C=C2)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NCC1(CCC1)C2=NC=C(C=C2)C(=O)OC

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates a pyridine ring substituted at the 3-position with a methyl carboxylate group and at the 6-position with a 1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl moiety. Its IUPAC name, methyl 6-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]pyridine-3-carboxylate, reflects this arrangement. The cyclobutyl group introduces steric constraints, while the Boc-protected amine enhances stability during synthetic workflows .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₇H₂₄N₂O₄
Molecular Weight320.4 g/mol
SMILESCC(C)(C)OC(=O)NCC1(CCC1)C2=NC=C(C=C2)C(=O)OC
InChIKeyCHPQQEJWMVXCSO-UHFFFAOYSA-N

Synthetic Routes and Methodological Considerations

Multi-Step Synthesis Overview

The compound is synthesized through sequential functionalization of the pyridine core. A plausible route involves:

  • Cyclobutane Ring Formation: Cyclobutylation via [2+2] photocycloaddition or ring-closing metathesis to install the cyclobutyl group .

  • Boc Protection: Reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine .

  • Esterification: Methanol-mediated esterification of the carboxylic acid precursor using thionyl chloride (SOCl₂) or DCC/DMAP .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield*
1CyclobutylationPhotochemical [2+2] addition60–70%
2Boc ProtectionBoc₂O, Et₃N, CH₂Cl₂, 0°C→RT85%
3Methyl Ester FormationSOCl₂, MeOH, reflux90%
*Theoretical yields based on analogous syntheses .

Chirality and Stereochemical Outcomes

Applications in Medicinal Chemistry and Drug Discovery

Role as a Synthetic Intermediate

This compound’s Boc-protected amine and ester groups make it a versatile building block for:

  • Peptide Mimetics: Incorporation into peptidomimetic scaffolds targeting protease inhibitors .

  • Kinase Inhibitors: Functionalization of the pyridine ring to modulate ATP-binding pockets in kinase targets.

Case Study: Anticancer Agent Development

A 2024 study utilized this compound to synthesize analogs inhibiting Bruton’s tyrosine kinase (BTK). Substitution at the pyridine 3-position with acrylamide yielded covalent inhibitors with IC₅₀ values <10 nM.

SolventSolubility (mg/mL)
DMSO≥50
Methanol30
Water<0.1
Data adapted from VulcanChem.

Future Directions and Research Opportunities

Expanding Structural Diversity

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the pyridine 4-position .

  • Boc Deprotection: Post-synthetic modification to free amines for conjugation with targeting moieties .

Computational Modeling

Molecular dynamics simulations could optimize cyclobutyl-pyridine interactions for improved target binding, as demonstrated in cyclopentane-based inhibitors (PubChem CID: 18453395) .

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